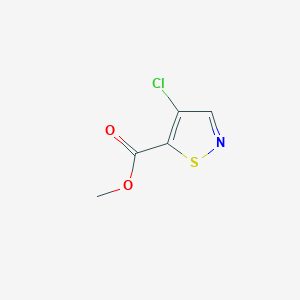

Methyl 4-chloroisothiazole-5-carboxylate

Description

Methyl 4-chloroisothiazole-5-carboxylate is a heterocyclic compound featuring an isothiazole ring substituted with a chlorine atom at position 4 and a methyl ester group at position 3. The isothiazole core, characterized by a sulfur and nitrogen atom in the five-membered ring, distinguishes it from isoxazole (oxygen and nitrogen) and thiazole (sulfur and nitrogen in different positions) derivatives. This compound is of interest in medicinal chemistry and agrochemical research due to the reactivity imparted by the chlorine substituent and the ester functional group .

Properties

Molecular Formula |

C5H4ClNO2S |

|---|---|

Molecular Weight |

177.61 g/mol |

IUPAC Name |

methyl 4-chloro-1,2-thiazole-5-carboxylate |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-5(8)4-3(6)2-7-10-4/h2H,1H3 |

InChI Key |

QXYBORFXDKXEOC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=NS1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloroisothiazole-5-carboxylate typically involves the reaction of 4-chloroisothiazole-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

4-chloroisothiazole-5-carboxylic acid+methanol→Methyl 4-chloroisothiazole-5-carboxylate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloroisothiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted isothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloroisothiazole-5-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a potential antimicrobial agent.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-chloroisothiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of methyl 4-chloroisothiazole-5-carboxylate with analogous heterocyclic esters, focusing on structural features, physicochemical properties, and synthesis pathways.

Table 1: Structural and Physicochemical Comparison

*Similarity scores (0–1) are based on structural alignment with this compound .

Key Findings:

Heterocyclic Core Differences: Thiazole vs. Isothiazole: Methyl 5-chlorothiazole-4-carboxylate (thiazole core) shares a sulfur atom but positions the nitrogen differently, leading to distinct electronic properties. The isothiazole ring (S and N adjacent) enhances electrophilic substitution reactivity compared to thiazole . Isoxazole Derivatives: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate (isoxazole core) replaces sulfur with oxygen, reducing ring aromaticity and altering solubility. Its crystal structure (monoclinic, space group P2₁/c) shows planar geometry stabilized by intramolecular N–H⋯O hydrogen bonds .

Substituent Effects: Chlorine vs. Methoxy/Amino Groups: Chlorine at position 4 in the target compound increases lipophilicity and electrophilicity compared to methoxy or amino groups in analogs like methyl 4-amino-3-methoxyisoxazole-5-carboxylate. This affects bioavailability and metabolic stability . Ester vs. Acyl Chloride: The methyl ester group in the target compound offers hydrolytic stability relative to 5-chloromethylisoxazole-4-carbonyl chloride, which is highly reactive due to the acyl chloride moiety .

Synthesis Pathways :

- Methyl 3-methoxyisoxazole-5-carboxylate (analog) is synthesized via methylation of 3-hydroxyisoxazole-5-carboxylate using K₂CO₃ and CH₃I in DMF . In contrast, chlorinated isothiazoles often require halogenation agents (e.g., Cl₂, SOCl₂) at specific positions, as seen in methyl 5-chlorothiazole-4-carboxylate derivatives .

Research Implications and Gaps

- Reactivity Studies : The chlorine substituent in this compound likely facilitates nucleophilic aromatic substitution, but experimental data are needed to confirm this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.